N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic 1,2,4-triazole sulfanyl acetamide derivative characterized by:
- Core structure: A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group and at positions 4 and 5 with ethyl and thiophen-2-yl groups, respectively.
- Functional roles: Analogous compounds in this class are known to modulate insect odorant receptor co-receptors (Orco), acting as agonists or antagonists .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS2/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-12-6-5-10(17)8-11(12)18/h3-8H,2,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHFRSQPIMLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618411-91-9 | |
| Record name | N-(2,4-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates a difluorophenyl moiety, a thiophene ring, and a triazole group linked through a sulfanyl bond to an acetamide group. This structural configuration suggests potential applications in medicinal chemistry, particularly due to anticipated biological activities.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The presence of the 1,2,4-triazole scaffold is particularly noteworthy as derivatives of this structure have been shown to possess significant pharmacological effects.
Antifungal Activity
The 1,2,4-triazole core is recognized for its broad antifungal activity. Recent reviews highlight that triazole derivatives demonstrate efficacy against various fungal strains. For instance:
- Study Findings : Triazole compounds showed higher antifungal activity compared to traditional agents like ketoconazole and bifonazole against certain fungi such as Aspergillus flavus and Fusarium oxysporum .
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Triadimefon | 0.0195–0.0620 | Gibberella nicotiancola |
| Bifonazole | 0.01–0.27 | Various Fungi |
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Research indicates that triazole derivatives exhibit significant activity against both drug-sensitive and drug-resistant Gram-positive bacteria.
| Compound | Activity Level | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Ampicillin | Moderate | Staphylococcus aureus |
| Triazolo-thiadiazoles | Up to 16x more effective than ampicillin | Various |
Anticancer Potential
Emerging studies suggest that compounds with similar structures may have anticancer properties. A study screening a library of drugs identified novel compounds with significant anticancer effects on multicellular spheroids .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its structure-activity relationship (SAR). The presence of specific functional groups influences its interaction with biological targets:
- Difluorophenyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Thiophene Ring : Contributes to the compound's electronic properties and may enhance biological interactions.
- Triazole Moiety : Known for its role in inhibiting various enzymes and exhibiting broad-spectrum activity.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit several biological activities:
- Antifungal Activity : The triazole component is known for its efficacy against fungal infections. Research suggests that this compound may inhibit the growth of various fungal strains.
- Anticancer Potential : Due to its structural similarities with known anticancer agents, it is hypothesized that this compound could exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound’s ability to combat bacterial infections.
Antifungal Studies
In a study assessing the antifungal properties of triazole derivatives, this compound demonstrated significant activity against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Anticancer Research
A recent investigation into the anticancer properties of various triazole derivatives included this compound. It was tested against several human cancer cell lines (e.g., breast and lung cancer). The findings revealed that it induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations.
Antimicrobial Testing
In vitro assays conducted against common bacterial pathogens highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. These results suggest potential applications in developing new antimicrobial therapies.
Comparison with Similar Compounds
A. Receptor Specificity
- Pyridinyl vs. Thiophene-containing analogues (e.g., target compound) are less studied but hypothesized to target sulfur-rich binding pockets in insect receptors .
B. Substituent Impact on Bioactivity
- Fluorophenyl Modifications: The 2,4-difluorophenyl group in the target compound increases metabolic stability compared to mono-fluorinated (e.g., N-(4-fluorophenyl) in ) or non-fluorinated (e.g., VUAA-1) analogues . N-(4-isopropylphenyl) in OLC-12 enhances hydrophobic interactions with Orco, while bulkier groups (e.g., N-(4-butylphenyl) in OLC-15) favor antagonism .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in ethanol or methanol .
- Step 2 : Sulfanyl-acetamide linkage via nucleophilic substitution, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Critical Parameters :
- Temperature control during cyclocondensation to avoid side reactions.
- Solvent choice (DMF for solubility vs. THF for selectivity).
- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm) .
- IR : Sulfanyl (C–S) stretch at ~650–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- Chromatography :
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1) .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
- Dosage : Start with 1–100 µM ranges, depending on solubility in DMSO/PBS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?
- Variable Substituents :
- Modify the thiophen-2-yl group (e.g., replace with furan or pyridine) to assess π-π stacking effects .
- Alter the ethyl group on the triazole to bulkier alkyl chains (e.g., isopropyl) for enhanced lipophilicity .
- Assay Design :
- Compare bioactivity across analogs using standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Corrogate logP values (via HPLC) with membrane permeability .
- Data Analysis :
- Use multivariate regression to identify critical substituents affecting potency .
Q. What computational methods are used to predict binding modes and target interactions?
- Molecular Docking :
- Employ AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., kinase ATP-binding pockets) .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Pharmacophore Modeling :
- Map electrostatic/hydrophobic features using MOE or Discovery Studio to guide analog design .
- QSAR :
- Develop predictive models using descriptors like polar surface area and H-bond donors .
Q. How can contradictions in bioactivity data across different assays be resolved?
- Assay-Specific Factors :
- Compare buffer conditions (e.g., pH effects on ionization) .
- Account for serum protein binding in cell-based vs. cell-free assays .
- Structural Analysis :
- Use X-ray crystallography (if feasible) or 2D NOESY to confirm conformational stability .
- Statistical Validation :
- Apply Bland-Altman analysis to quantify inter-assay variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
